

# DFT Analysis of Arsenic Adsorption on Doped TiO<sub>2</sub> Surfaces: A Comparative Guide

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## Compound of Interest

Compound Name: Arsenic(III) telluride

Cat. No.: B15129674

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Scope Note: The prevailing body of research using Density Functional Theory (DFT) focuses on the adsorption of arsenic species (primarily arsenite, As(III)) onto doped and undoped titanium dioxide (TiO<sub>2</sub>) surfaces, rather than the use of arsenic as a dopant within the TiO<sub>2</sub> lattice. This guide provides a comparative analysis of these adsorption studies, offering insights into how different dopants and TiO<sub>2</sub> crystal faces influence arsenic binding and surface interactions.

This guide synthesizes DFT data to compare the efficacy of various dopants in enhancing As(III) adsorption on the two most common TiO<sub>2</sub> polymorphs: anatase and rutile. The findings are critical for researchers developing advanced materials for environmental remediation and arsenic removal from water sources.

## Performance Comparison: Adsorption of As(OH)<sub>3</sub> on Doped TiO<sub>2</sub> Surfaces

Computational studies reveal that both the choice of dopant and the specific TiO<sub>2</sub> crystal face (polymorph) significantly regulate the adsorption efficacy of arsenous acid, As(OH)<sub>3</sub>. Doping can create new, more favorable adsorption configurations, such as bidentate and tridentate structures, enhancing the binding strength compared to pristine TiO<sub>2</sub> surfaces.<sup>[1][2]</sup>

A key finding is that the doped rutile (110) surface is consistently more efficient for As(III) adsorption than the doped anatase (101) surface.<sup>[1]</sup> Furthermore, doping at oxygen lattice sites (O<sub>2c</sub> and O<sub>3c</sub>) tends to promote adsorption more effectively than doping at titanium sites

(Ti<sub>5</sub>C).[3] The structural perturbation caused by dopants correlates with their atomic radius at Ti sites and with their propensity to form more bonds at O sites.[1]

Beyond strengthening adsorption, doping can also induce the auto-oxidation of As(III) to a higher oxidation state when arsenic centers interact directly with the TiO<sub>2</sub> surface, a phenomenon observed more frequently on rutile than on anatase.[1][3]

## Quantitative Data Summary

The following table summarizes the calculated adsorption energies (E<sub>ad</sub>) of As(OH)<sub>3</sub> on various doped TiO<sub>2</sub> surfaces, based on the comprehensive DFT + D3 study by Huang et al. (2024). More negative values indicate stronger adsorption.

TiO <sub>2</sub> Surface	Dopant	Doping Site	Most Favorable Adsorption Energy (E <sub>ad</sub> ) in eV
Rutile (110)	Mn	Ti <sub>5</sub> C	-4.17[1][2]
V	Ti <sub>5</sub> C	-2.43[1]	
Fe	Ti <sub>5</sub> C	-2.73[1]	
Ce	Ti <sub>5</sub> C	-3.43[1]	
N	O <sub>2</sub> C	-4.13[1][2]	
N	O <sub>3</sub> C	-4.67[1][2]	
Anatase (101)	Ce	Ti <sub>5</sub> C	-1.99[1][2]
N	O <sub>2</sub> C	-2.29[1][2]	
N	O <sub>3</sub> C	-2.24[1][2]	

## Experimental and Computational Protocols

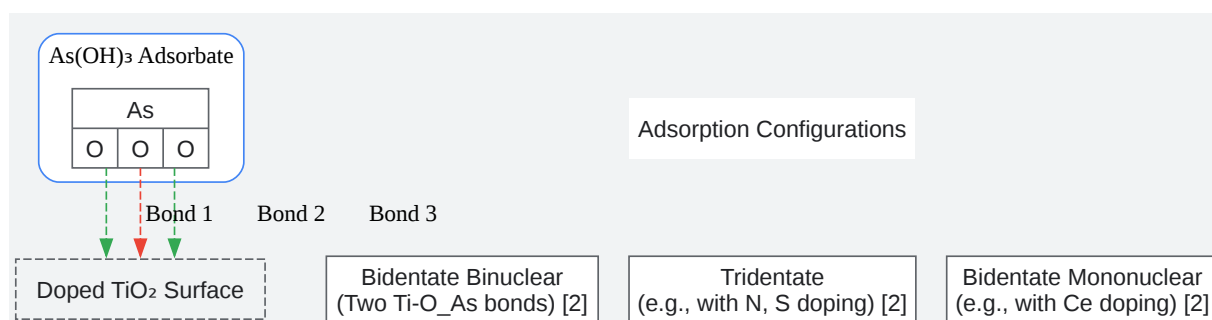
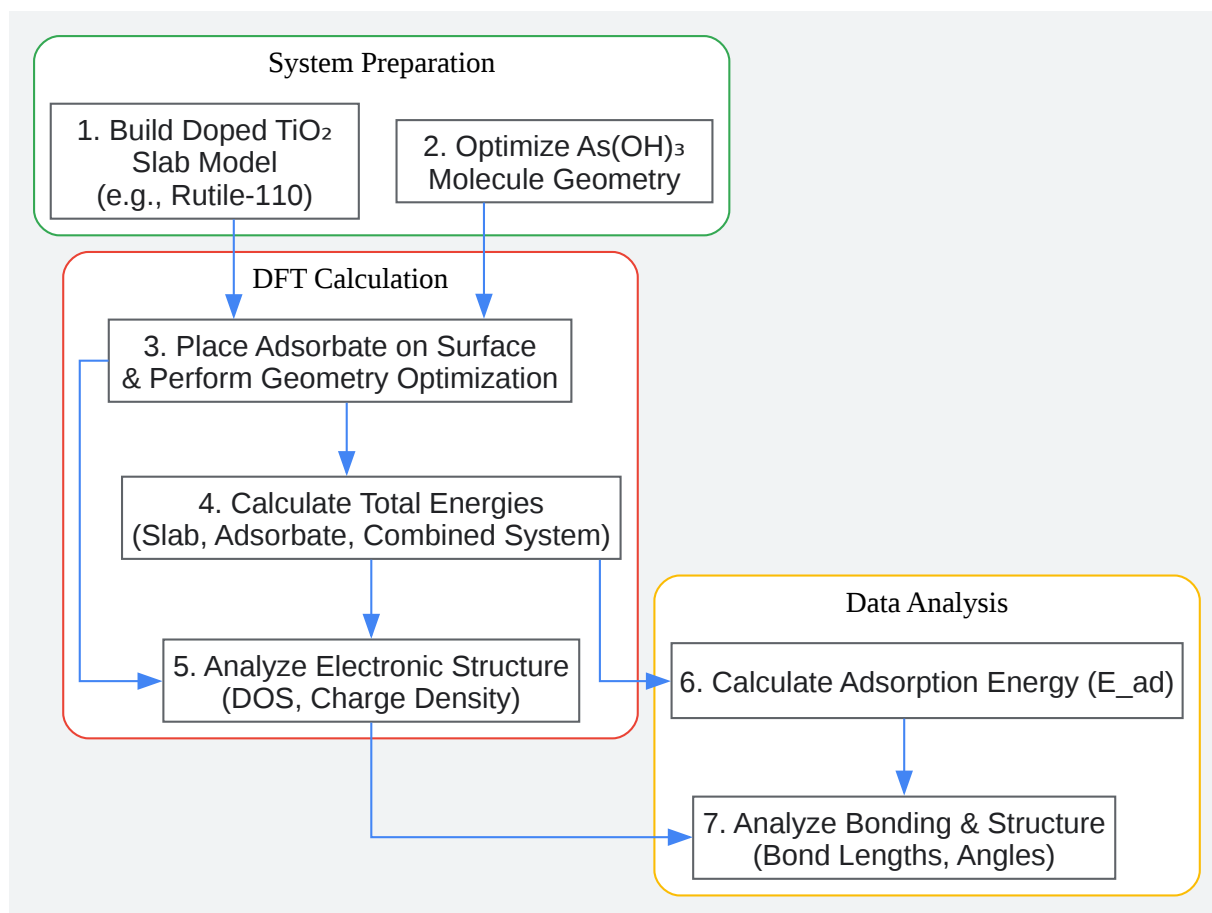
The data presented are derived from spin-polarized DFT calculations, which provide a robust theoretical framework for modeling surface chemistry at the atomic level.

Computational Method: The theoretical results were obtained using the Vienna Ab initio Simulation Package (VASP). Key aspects of the methodology are detailed below:

- **Functional:** The Perdew–Burke–Ernzerhof (PBE) exchange-correlation functional within the generalized gradient approximation (GGA) was used.<sup>[1]</sup>
- **Van der Waals Correction:** Non-covalent interactions were described using the DFT-D3 method with Becke-Johnson damping to accurately model physisorption and other weak interactions.<sup>[1]</sup>
- **Electron-Ion Interactions:** The projected-augmented wave (PAW) approach was employed to handle the interactions between electrons and ion cores.<sup>[1]</sup>
- **Surface Models:** The TiO<sub>2</sub> surfaces were modeled using periodic slab models for the most stable facets of rutile (110) and anatase (101).<sup>[1]</sup>
- **Adsorbate:** Arsenic(III) was modeled as arsenous acid, As(OH)<sub>3</sub>.<sup>[1]</sup>
- **Adsorption Energy Calculation:** The adsorption energy (E<sub>ad</sub>) was calculated as:  $E_{ad} = E(\text{As(OH)}_3 + \text{doped slab}) - E(\text{doped slab}) - E(\text{As(OH)}_3)$  where  $E(\text{As(OH)}_3 + \text{doped slab})$  is the total energy of the system with the adsorbed molecule,  $E(\text{doped slab})$  is the energy of the doped TiO<sub>2</sub> slab, and  $E(\text{As(OH)}_3)$  is the energy of the isolated As(OH)<sub>3</sub> molecule in the gas phase.

## Mandatory Visualizations

The following diagrams illustrate the typical workflow for a DFT-based surface adsorption study and the resulting binding configurations.



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## References

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- To cite this document: BenchChem. [DFT Analysis of Arsenic Adsorption on Doped TiO<sub>2</sub> Surfaces: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15129674#analysis-of-as-doping-in-tio-surfaces-using-dft]

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